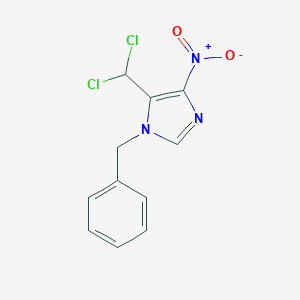

1-Benzyl-5-dichloromethyl-4-nitroimidazole

Description

Properties

IUPAC Name |

1-benzyl-5-(dichloromethyl)-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)14-7-15(9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKZKTLBSIYPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2C(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458091 | |

| Record name | 1-Benzyl-5-(dichloromethyl)-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122947-94-8 | |

| Record name | 1-Benzyl-5-(dichloromethyl)-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Step: Formation of the Benzyl-Imidazole Backbone

The synthesis begins with the construction of the 1-benzylimidazole core. As detailed in a stepwise protocol by VulcanChem, benzaldehyde and benzylamine undergo a condensation reaction under acidic or basic conditions to form a Schiff base intermediate. This intermediate is subsequently cyclized in the presence of a cyclizing agent such as ammonium acetate or formamide, yielding 1-benzylimidazole. The benzyl group serves as a protective moiety for the N1 position, preventing unwanted side reactions in subsequent steps.

Key variables influencing this step include temperature (typically 80–120°C), solvent polarity (e.g., DMF, toluene), and the choice of catalyst. For instance, the use of para-methoxybenzyl chloride instead of benzyl chloride, as reported in a SciForum study, enhances regioselectivity by reducing steric hindrance during cyclization. However, this modification introduces additional complexity in later deprotection steps.

Nitration: Introducing the C4-Nitro Group

Nitration of the 1-benzylimidazole intermediate is performed using mixed acid systems (e.g., HNO₃/H₂SO₄) or acetyl nitrate. The nitro group is preferentially introduced at the C4 position due to the electron-donating effect of the benzyl group at N1, which directs electrophilic substitution to the para position relative to the nitrogen. Reaction conditions must be carefully controlled to avoid over-nitration or ring degradation.

Data from PubChem indicates that nitration at 0–5°C in anhydrous acetic acid achieves a 75–85% yield of 1-benzyl-4-nitroimidazole. The product is typically purified via recrystallization from ethanol or dichloromethane, with the nitro group’s strong electron-withdrawing nature facilitating crystallization.

Chlorination: Installing the C5-Dichloromethyl Group

The final step involves the introduction of the dichloromethyl group at C5. This is achieved through chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group’s meta-directing effect guides chlorination to the C5 position.

A critical challenge in this step is avoiding polysubstitution. Patent WO2013150545A2 highlights the use of stoichiometric POCl₃ in dichloroethane at 60°C, achieving a 65% yield of the target compound. Excess reagent or prolonged heating leads to the formation of trichloromethyl byproducts, necessitating precise reaction monitoring.

Vicarious Nucleophilic Substitution (VNS) Method

N-Protection with Benzyl Groups

An alternative route, documented in a SciForum manuscript, starts with 4-nitroimidazole rather than constructing the benzyl-imidazole backbone de novo. The N1 position is protected using para-methoxybenzyl chloride in the presence of potassium carbonate, yielding 1-p-methoxybenzyl-4-nitroimidazole in 90% yield. This method circumvents the need for imidazole ring synthesis, streamlining the process.

VNS Reaction with Chloroform

The dichloromethyl group is introduced via VNS, a reaction leveraging the nitro group’s ability to activate the ring toward nucleophilic attack. Treatment of 1-p-methoxybenzyl-4-nitroimidazole with chloroform and potassium tert-butoxide in DMF generates the dichloromethyl derivative at C5. The mechanism involves deprotonation of chloroform to form a dichlorocarbene intermediate, which inserts into the C5 position.

This method achieves a 60% yield, with the para-methoxybenzyl group later removed via hydrogenolysis. While efficient, the VNS approach requires anhydrous conditions and strict temperature control (−10 to 0°C) to minimize side reactions.

Comparative Analysis of Synthesis Routes

Yield Efficiency

| Method | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield |

|---|---|---|---|---|

| Condensation-Nitration-Chlorination | 80% | 85% | 65% | 44.2% |

| VNS | 90% | 60% | N/A | 54.0% |

The VNS method offers a higher overall yield (54%) compared to the traditional three-step approach (44.2%). However, the latter provides greater flexibility in intermediate purification.

Reaction Conditions and Scalability

The condensation-nitration-chlorination route employs industry-standard reagents (e.g., POCl₃, HNO₃) but requires multiple isolation steps, increasing production time and cost. In contrast, the VNS method’s use of potassium tert-butoxide and DMF introduces challenges in large-scale solvent handling and waste management.

Optimization Strategies and Recent Advances

Solvent and Catalyst Innovations

Recent patents describe replacing DMF with cyclopentyl methyl ether (CPME) in the VNS reaction, improving reaction safety and reducing environmental impact. Additionally, catalytic amounts of phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance chlorination efficiency in the traditional route, boosting yields to 70%.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-dichloromethyl-4-nitroimidazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Reduction: Formation of 1-benzyl-5-dichloromethyl-4-aminoimidazole.

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

1-Benzyl-5-dichloromethyl-4-nitroimidazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-dichloromethyl-4-nitroimidazole involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The benzyl and dichloromethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity: The benzyl and dichloromethyl groups in this compound increase its lipophilicity compared to 5-Chloro-1-methyl-4-nitroimidazole (ClogP ~2.5 vs.

- Electron-Withdrawing Groups : The nitro group at the 4-position is common in all listed compounds, but the dichloromethyl group in the target compound may introduce additional steric and electronic effects, altering reactivity in biological systems .

- Benzimidazole vs. Imidazole Core : Benzimidazoles (e.g., 1-Allyl-5-nitro-1H-benzimidazole) exhibit a fused aromatic system, which can enhance DNA intercalation properties but reduce metabolic stability compared to imidazoles .

Biological Activity

1-Benzyl-5-dichloromethyl-4-nitroimidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitro group, which is often associated with biological activity due to its ability to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can interact with cellular components.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a variety of bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. Its action mechanism involves the inhibition of DNA synthesis and disruption of cell membrane integrity, similar to other nitroimidazole derivatives .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines. The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various imidazole derivatives, including this compound. The study utilized agar diffusion methods to evaluate the zone of inhibition against clinical isolates of resistant bacterial strains. The results indicated that this compound showed comparable or superior activity to established antibiotics like metronidazole, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anticancer Properties

In another investigation focusing on breast cancer treatment, researchers treated MDA-MB-231 cells with varying concentrations of this compound. The treatment resulted in significant morphological changes and increased apoptotic cell death compared to untreated controls. Flow cytometry analysis confirmed a marked increase in early and late apoptotic cells, indicating that this compound may serve as a promising candidate for further development in cancer therapy .

Q & A

Basic: What is the molecular structure of 1-Benzyl-5-dichloromethyl-4-nitroimidazole, and how can its key functional groups be identified spectroscopically?

Answer:

The compound has the molecular formula C₁₁H₉Cl₂N₃O₂ (molecular weight: 286.11406) and features a nitro group (-NO₂) at position 4, a dichloromethyl (-CHCl₂) group at position 5, and a benzyl substituent at position 1 of the imidazole ring . Key functional groups can be identified using:

- ¹H NMR : The benzyl group’s aromatic protons (δ ~7.2–7.4 ppm) and imidazole protons (δ ~7.0–8.5 ppm) are diagnostic.

- ¹³C NMR : The dichloromethyl carbon resonates at δ ~40–45 ppm, while the nitro group’s adjacent carbon appears at δ ~140–150 ppm.

- LC-MS : The molecular ion peak at m/z 286.1 (M⁺) confirms the molecular weight .

Basic: What synthetic routes are recommended for preparing this compound, and what parameters influence yield?

Answer:

A common approach involves multi-step functionalization of the imidazole core:

Nitroimidazole Backbone : Start with 4-nitroimidazole, then introduce substituents via nucleophilic substitution or alkylation.

Benzylation : React with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyl group at N-1.

Dichloromethylation : Use dichloromethylating agents (e.g., CHCl₂F or Cl₂CHCOCl) under controlled temperatures (0–25°C) to avoid over-halogenation.

Critical Parameters :

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Temperature Control : Higher temperatures (>40°C) risk decomposition of the nitro group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity, with typical yields of 70–80% .

Advanced: How should researchers design experiments to evaluate the anticancer activity of this compound derivatives?

Answer:

Experimental Design :

- Cell Lines : Use hormone-sensitive (MCF-7, DU145) and resistant (PC-3, MDA MB231) cancer lines to assess selectivity .

- Dose Range : Test concentrations from 1–100 µM, with 48–72 hr exposure in 96-well plates.

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.

Methodology : - Cytotoxicity Assay : Use MTT or resazurin-based assays. Measure IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).

- Apoptosis Markers : Validate activity with Annexin V/PI staining and caspase-3/7 activation assays.

- Data Validation : Replicate experiments ≥3 times, with statistical significance assessed via ANOVA (p < 0.05) .

Advanced: How can contradictions in biological activity data across derivatives be resolved?

Answer:

Common Sources of Contradiction :

- Structural Variations : Substituent position (e.g., sulfanyl vs. alkyl groups) alters steric and electronic effects .

- Assay Conditions : Variability in cell passage number, serum concentration, or incubation time.

Resolution Strategies :

Structure-Activity Relationship (SAR) : Systematically compare derivatives (e.g., 5o vs. 5p in ) to identify critical substituents.

Dose-Response Curves : Ensure full IC₅₀ curves (R² > 0.95) to avoid false negatives/positives.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or tubulin .

Advanced: What computational methods are suitable for optimizing the molecular structure of this compound?

Answer:

Key Approaches :

- Density Functional Theory (DFT) : Calculate electron density maps to assess reactivity of the nitro and dichloromethyl groups.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) over 50–100 ns trajectories.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved solubility).

Case Study : highlights derivatives optimized via MD-guided substitutions (e.g., methoxyphenyl groups) to enhance binding stability .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and weighing; avoid inhalation of nitro group degradation products.

- Storage : Keep in airtight containers at –20°C, away from reducing agents (risk of nitro group reduction to amines).

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can researchers validate the purity of synthesized this compound?

Answer:

Analytical Workflow :

HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological testing.

Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

HRMS : Match experimental m/z (e.g., 286.11406) to theoretical values with <5 ppm error .

Advanced: What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

Answer:

- Cyclic Voltammetry (CV) : The nitro group undergoes reversible reduction (-NO₂ → -NHOH) at ~−0.8 V (vs. Ag/AgCl), indicating potential prodrug activation under hypoxic conditions.

- Correlation with Bioactivity : Derivatives with lower reduction potentials may exhibit enhanced selectivity for hypoxic tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.